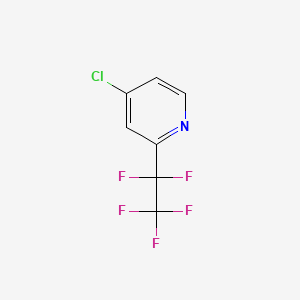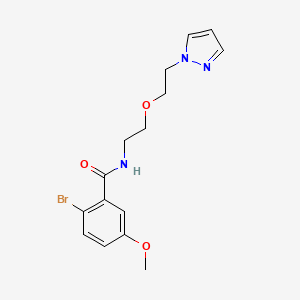
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-bromo-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-bromo-5-methoxybenzamide typically involves multi-step organic reactions, starting from benzamide derivatives. For instance, substituted pyrazole derivatives can be prepared from benzamides through a sequence of reactions involving hydrazine or phenylhydrazine to afford N-substituted pyrazoline derivatives, followed by acetylation and further modification steps (Abdulla et al., 2013). These steps highlight the complexity and versatility of synthetic routes available for constructing molecules incorporating the pyrazole motif and other functional groups.
Molecular Structure Analysis
The detailed molecular structure of specific compounds can be elucidated using techniques like X-ray diffraction analysis. For related compounds, such analyses reveal the spatial arrangement of atoms, molecular conformations, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these molecules. For instance, X-ray crystallography has been employed to determine the structures of novel pyrazole derivatives, providing insight into their molecular geometry and electronic properties (Jiang et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-bromo-5-methoxybenzamide and similar compounds includes reactions typical of pyrazoles, benzamides, and substituted ethers. These molecules may undergo nucleophilic substitution reactions, participate in the formation of hydrogen bonds, and engage in electron transfer reactions, depending on their structural features and the reaction conditions. For example, the interaction with hydrazine hydrate or secondary amines can lead to the formation of N-substituted pyrazoline derivatives, illustrating the potential for diverse chemical transformations (Abdulla et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and optical properties, can be influenced by their molecular structure. The presence of methoxy and bromo groups, for instance, can affect the compound's polarity, solubility in various solvents, and its ability to absorb and emit light at specific wavelengths. Studies on similar molecules have shown that their absorption and emission spectra can vary significantly with changes in the substituents attached to the pyrazole and benzene moieties, indicating the impact of molecular structure on physical properties (Jiang et al., 2012).
Scientific Research Applications
Synthesis and Structural Analysis
Regioselective Synthesis of 5-Aminopyrazoles : A study by Aly et al. (2017) explored the regioselective synthesis of 5-aminopyrazoles, focusing on reactions of amidrazones with activated nitriles. This research contributes to the understanding of pyrazole derivatives' synthesis, potentially applicable to N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-bromo-5-methoxybenzamide. The study utilized NMR and X-ray structural analysis to confirm the products' structures, offering insights into the molecular architecture of pyrazole derivatives (Aly et al., 2017).
Pharmacological Activities
Synthesis and Pharmacological Activities of Pyrazole Derivatives : Abdulla et al. (2014) prepared a series of substituted pyrazole derivatives exhibiting anti-inflammatory activities. This study suggests that structural features in pyrazole derivatives contribute to their pharmacological properties, which could extend to N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-bromo-5-methoxybenzamide (Abdulla et al., 2014).
Antimicrobial and Antioxidant Activities
Antimicrobial Activity of Pyrazol-4-yl- and 2H-Chromene-Based Substituted Anilines : Banoji et al. (2022) reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antibacterial and antifungal activity. These findings underscore the potential antimicrobial properties of pyrazole derivatives, possibly relevant to the research on N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-bromo-5-methoxybenzamide (Banoji et al., 2022).
Antioxidant Activity
Novel Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activities. Such studies highlight the potential for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-bromo-5-methoxybenzamide and similar compounds to exhibit antioxidant properties, contributing to their pharmacological interest (Chkirate et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with a variety of targets, including enzymes and receptors, which play crucial roles in various biological processes .
Mode of Action
This interaction could potentially alter the activity of the target, leading to changes in cellular processes .
Biochemical Pathways
Based on the broad range of biological activities reported for similar compounds, it can be inferred that multiple pathways could be affected .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O3/c1-21-12-3-4-14(16)13(11-12)15(20)17-6-9-22-10-8-19-7-2-5-18-19/h2-5,7,11H,6,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJVLVRYMBBWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,7-Dimethyl-8-[(4-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2482683.png)
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2482686.png)
![1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea](/img/structure/B2482689.png)
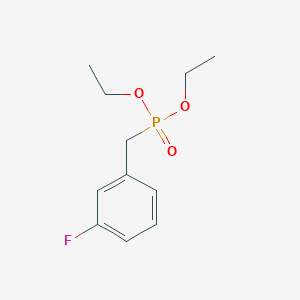

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2482696.png)
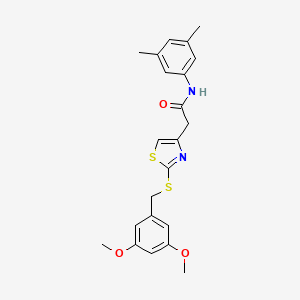
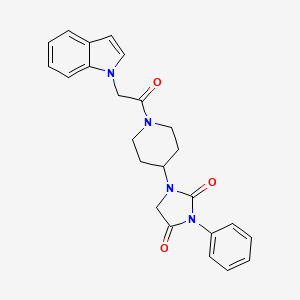
![3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2482700.png)
